1-Isopropyl-1,3-dihydroisobenzofuran
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Overview
Description
1-(Propan-2-yl)-1,3-dihydro-2-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-1,3-dihydro-2-benzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired benzofuran derivative.
Industrial Production Methods
Industrial production of 1-(Propan-2-yl)-1,3-dihydro-2-benzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-1,3-dihydro-2-benzofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzofuran ring.
Scientific Research Applications
1-(Propan-2-yl)-1,3-dihydro-2-benzofuran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Propanolamines: Compounds with similar alkyl groups but different core structures.
Uniqueness
1-(Propan-2-yl)-1,3-dihydro-2-benzofuran is unique due to its specific benzofuran core and propan-2-yl substituent, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
117436-88-1 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-propan-2-yl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8(2)11-10-6-4-3-5-9(10)7-12-11/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
PTMMUIIYWDXDHI-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2=CC=CC=C2CO1 |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2CO1 |
Synonyms |
Isobenzofuran, 1,3-dihydro-1-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
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